5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile typically involves the reaction of 5-amino-2-cyanopyridine with but-3-yn-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share a similar amino group and are used in medicinal chemistry for their bioactivity.
2-Cyanopyridine: A structurally related compound used as a precursor in various chemical syntheses.
Indole Derivatives: These compounds also feature nitrogen-containing heterocycles and are widely studied for their biological activities.
Uniqueness
5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butynyl group provides additional reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
5-(but-3-ynylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h1,4-5,8,12H,3,6H2 |
InChI Key |
XQKFUGLEUWQUPC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.